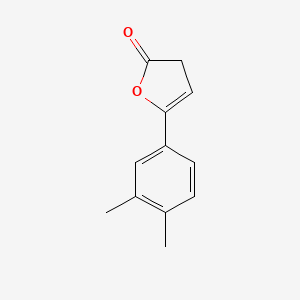

5-(3,4-DIMETHYLPHENYL)-2(3H)-FURANONE

Description

Structure

3D Structure

Properties

CAS No. |

80241-35-6 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

5-(3,4-dimethylphenyl)-3H-furan-2-one |

InChI |

InChI=1S/C12H12O2/c1-8-3-4-10(7-9(8)2)11-5-6-12(13)14-11/h3-5,7H,6H2,1-2H3 |

InChI Key |

XGUBYQZQEYXIAB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=CCC(=O)O2)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CCC(=O)O2)C |

Origin of Product |

United States |

Overview of Furanone Scaffolds in Organic and Medicinal Chemistry Research

Furanone scaffolds are considered privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. The 2(3H)-furanone moiety, in particular, serves as a versatile building block in organic synthesis, allowing for the construction of complex molecular architectures. Its inherent reactivity, stemming from the presence of a carbonyl group and a double bond within the lactone ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds. mdpi.comnih.gov

In the realm of medicinal chemistry, furanone derivatives have been investigated for a plethora of therapeutic applications. These include anti-inflammatory, antimicrobial, antiviral, and anticancer activities. mdpi.comekb.eg The diverse biological profiles of these compounds are often attributed to their ability to act as Michael acceptors, enabling them to form covalent bonds with biological nucleophiles, such as cysteine residues in enzymes.

Academic Context of 5 3,4 Dimethylphenyl 2 3h Furanone Within Furanone Derivatives

5-(3,4-DIMETHYLPHENYL)-2(3H)-FURANONE belongs to the class of 5-aryl-2(3H)-furanones. The introduction of an aryl group at the 5-position of the furanone ring significantly influences the electronic and steric properties of the molecule, which in turn can modulate its biological activity. The 3,4-dimethylphenyl substituent, in this specific case, is expected to enhance the lipophilicity of the compound compared to an unsubstituted phenyl ring, which may affect its pharmacokinetic properties.

Historical Development and Contemporary Research Trends in 2 3h Furanone Science

Established Synthetic Routes for 2(3H)-Furanone Core Structures

The construction of the 2(3H)-furanone ring is a well-documented area of organic synthesis, with several established routes offering access to this important structural motif. These methodologies range from classic condensation reactions to modern metal-catalyzed processes.

The Perkin reaction, first described by William Henry Perkin in 1868, is a powerful method for synthesizing α,β-unsaturated aromatic acids, which are key precursors or can be directly cyclized to form furanone structures. wikipedia.orgnumberanalytics.com The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.orglongdom.orgbyjus.com

The mechanism begins with the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. byjus.com Subsequent intramolecular acylation, elimination, and hydrolysis steps lead to the final product. longdom.org This reaction is particularly applicable for the synthesis of substituted cinnamic acids, which can be precursors to 5-aryl-2(3H)-furanones. numberanalytics.comlongdom.org For instance, pyrazolyl-2(3H)-furanone derivatives have been successfully synthesized using a Perkin condensation of a formyl-pyrazole with a substituted benzoylpropionic acid in the presence of sodium acetate (B1210297) and acetic anhydride. researchgate.net

Table 1: Key Features of the Perkin Reaction for Furanone Synthesis

| Feature | Description |

| Reactants | Aromatic Aldehyde, Aliphatic Acid Anhydride |

| Catalyst | Alkali salt of the acid (e.g., Sodium Acetate) |

| Primary Product | α,β-Unsaturated Aromatic Acid (e.g., Cinnamic Acid Derivatives) |

| Key Intermediate | Anhydride enolate |

Cycloaddition reactions provide an alternative and often elegant route to the 2(3H)-furanone core. These methods involve the formation of the ring system through the concerted or stepwise combination of two or more unsaturated molecules. One notable approach is the [8+2]-cycloaddition of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene. acs.orgnih.govacs.org In this strategy, the 5-substituted-furan-2(3H)-one is activated by a Brønsted base to generate a dienolate, which then acts as a 2π-component in the cycloaddition reaction. acs.orgnih.gov This leads to the formation of complex polycyclic products that contain the γ-butyrolactone structural motif. acs.orgnih.gov

Modern organic synthesis frequently employs metal catalysts to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of 3(2H)-furanones, a related isomer, has been accomplished using various transition metal catalysts. researchgate.net Gold-catalyzed cyclizations of γ-hydroxyalkynones or 2-oxo-3-butynoic esters provide mild and effective routes to substituted 3(2H)-furanones. organic-chemistry.orgresearchgate.net Similarly, catalyst systems combining rhodium(II) and palladium(0) can promote a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters to yield highly substituted 3(2H)-furanones. organic-chemistry.org Copper(II) has also been used to catalyze multicomponent syntheses of 3(2H)-furanones. researchgate.net These principles of metal-catalyzed cyclization of functionalized precursors are applicable to the synthesis of the 2(3H)-furanone isomer as well.

Electrophilic cyclization represents a direct method for constructing the furanone ring from acyclic precursors. For example, the treatment of β-substituted β,γ-unsaturated carboxylic acids with a hypervalent iodine reagent can induce an oxidative cyclization to yield 4-substituted furan-2-ones. organic-chemistry.org Depending on the substitution pattern, this method can produce either 2(5H)- or 2(3H)-furanone isomers. organic-chemistry.org Another approach involves the isomerization of β,γ-unsaturated butenolides to their more thermodynamically stable α,β-unsaturated counterparts, a transformation that can be catalyzed asymmetrically to produce chiral products. organic-chemistry.org

Classical methods for furanone synthesis include pathways starting from halogenated or unsaturated acids. While less common in contemporary synthesis, these routes hold historical significance. The synthesis of 2(3H)-furanones via the electrophilic cyclization of acetylenic acids is a known strategy. amanote.com This process involves the intramolecular attack of the carboxylic acid onto the alkyne, often promoted by an electrophile, to form the lactone ring.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and serves as a vital precursor step for the synthesis of 5-aryl-2(3H)-furanones, including 5-(3,4-dimethylphenyl)-2(3H)-furanone. nih.gov This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com

To synthesize the precursor for a 5-aryl furanone, an aromatic compound is acylated with a four-carbon dicarboxylic acid derivative, typically succinic anhydride. For the target compound, this would involve the Friedel-Crafts acylation of o-xylene (B151617) (1,2-dimethylbenzene) with succinic anhydride. This reaction yields β-(3,4-dimethylbenzoyl)propionic acid. This keto-acid is the direct precursor that can then be cyclized, often through reduction of the ketone followed by acid-catalyzed dehydration, to form the final 5-(3,4-dimethylphenyl)-2(3H)-furanone. While furan (B31954) itself is sensitive and prone to polymerization under classical Friedel-Crafts conditions, the acylation of a separate aromatic ring to build a side chain is a robust and widely used strategy. researchgate.netstackexchange.com

Table 2: Precursor Synthesis via Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Resulting Precursor (β-Aroylpropionic Acid) |

| Benzene (B151609) | Succinic Anhydride | AlCl₃ | β-Benzoylpropionic acid |

| Toluene | Succinic Anhydride | AlCl₃ | β-(4-Methylbenzoyl)propionic acid |

| o-Xylene | Succinic Anhydride | AlCl₃ | β-(3,4-Dimethylbenzoyl)propionic acid |

Targeted Synthesis of Substituted Phenyl-2(3H)-Furanones, including Dimethylphenyl Analogs

The synthesis of 5-aryl-2(3H)-furanones can be achieved through various strategic approaches. These methods often involve the construction of the furanone ring from acyclic precursors bearing the desired aryl moiety.

One common strategy involves the cyclization of γ-keto acids or their derivatives. For the synthesis of 5-(3,4-dimethylphenyl)-2(3H)-furanone, a plausible precursor would be 4-(3,4-dimethylphenyl)-4-oxobutanoic acid. The synthesis of such precursors can be accomplished via Friedel-Crafts acylation of 1,2-dimethylbenzene with succinic anhydride. The subsequent cyclization of the resulting γ-keto acid to the corresponding 2(3H)-furanone can be effected by reduction of the ketone followed by acid-catalyzed lactonization.

Another versatile method is the reaction of aromatic aldehydes with precursors that provide the C2-C3-C4 portion of the furanone ring. For instance, the Wittig reaction between an aryl aldehyde and (triphenylphosphoranylidene)succinic anhydride derivatives can lead to the formation of aryl itaconic acids, which can be further transformed into 2(3H)-furanones. mdpi.com A one-pot method allows for the synthesis of aryl itaconic acids from aryl aldehydes and (triphenylphosphoranylidene)succinic anhydride through a sequence of ring-opening, Wittig olefination, and hydrolysis. mdpi.com

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of substituted furanones. For example, the coupling of a suitable furanone precursor bearing a leaving group (like a tosyl or triflate group) at the 5-position with an appropriate organoboron or organotin reagent derived from 3,4-dimethylbenzene could be a viable route. ysu.am

The following table summarizes some established methods for the synthesis of 5-aryl-2(3H)-furanones, which are applicable to the synthesis of 5-(3,4-dimethylphenyl)-2(3H)-furanone.

Table 1: Synthetic Methodologies for 5-Aryl-2(3H)-Furanones

| Method | Starting Materials | Key Reaction | Product Scope |

|---|---|---|---|

| Friedel-Crafts Acylation and Cyclization | Aromatic hydrocarbon (e.g., 1,2-dimethylbenzene), Succinic anhydride | Friedel-Crafts acylation, Reduction, Lactonization | Substituted 5-aryl-2(3H)-furanones |

| Wittig Olefination | Aryl aldehyde (e.g., 3,4-dimethylbenzaldehyde), (Triphenylphosphoranylidene)succinic anhydride derivative | Wittig reaction, Cyclization | Various 5-aryl-2(3H)-furanones |

| Palladium-Catalyzed Cross-Coupling | 5-Halo or 5-tosyl-2(3H)-furanone, Arylboronic acid or derivative | Suzuki or Stille coupling | Broad range of 5-aryl-2(3H)-furanones |

| Electrophilic Cyclization of Alkynoic Acids | 4-Aryl-4-hydroxybut-2-ynoic acid | Iodolactonization | 4-Iodo-5-aryl-2(3H)-furanones acs.org |

Advanced Synthetic Strategies and Novel Methodologies for 2(3H)-Furanones

Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for constructing the 2(3H)-furanone core, which can be adapted for the synthesis of complex analogs like 5-(3,4-dimethylphenyl)-2(3H)-furanone.

Transition-Metal Catalysis:

Rhodium and palladium-catalyzed reactions have been extensively explored for the synthesis of furanones. ysu.amnih.gov For instance, rhodium(II) catalysts can promote the cyclization of α-diazo-δ-keto-esters to furnish highly substituted 3(2H)-furanones. organic-chemistry.org While this method targets a different isomer, it highlights the power of transition metal catalysis in furanone synthesis. Palladium-catalyzed intramolecular C-H bond functionalization is another elegant strategy for constructing heterocyclic systems, including furanones. nih.gov

A notable palladium-catalyzed approach involves the cross-coupling of 4-tosyl-2(5H)-furanone with various boronic acids, providing a facile route to 4-substituted 2(5H)-furanones. organic-chemistry.org Although this example illustrates substitution at the 4-position, similar principles can be applied to achieve 5-substitution with appropriate starting materials.

Electrophilic Cyclization:

A highly efficient method for preparing substituted 2(3H)-furanones involves the electrophilic cyclization of 3-alkynoate esters and their corresponding acids. acs.orgacs.org This process utilizes electrophiles such as iodine (I₂), iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl) under mild conditions. acs.orgacs.org This methodology is tolerant of various functional groups and generally provides good to excellent yields of substituted 2(3H)-furanones. acs.org The resulting iodinated furanones can be further functionalized using palladium-catalyzed reactions. acs.org

Novel Tandem and Catalyst-Free Reactions:

Modern synthetic chemistry is increasingly focused on tandem or domino reactions that allow for the construction of complex molecules in a single step. For instance, a catalyst-free cross-coupling of α-aryldiazo ketones and α-diazo esters has been developed to produce 3(2H)-furanone derivatives. chemistryviews.org This reaction proceeds through a proposed mechanism involving a Wolff rearrangement, formation of a cyclopropanone (B1606653) intermediate, and subsequent oxa-Nazarov cyclization. chemistryviews.org

The following table provides an overview of some advanced and novel synthetic strategies for 2(3H)-furanones.

Table 2: Advanced and Novel Synthetic Strategies for 2(3H)-Furanones

| Strategy | Catalyst/Reagent | Key Transformation | Advantages |

|---|---|---|---|

| Rhodium-Catalyzed Cyclization | Rh(II) complexes | Cyclization of diazo compounds | High efficiency and control over stereochemistry organic-chemistry.org |

| Palladium-Catalyzed C-H Activation | Palladium nanoparticles | Intramolecular arylation | High atom economy, access to complex structures nih.gov |

| Electrophilic Iodolactonization | Iodine (I₂) | Cyclization of alkynoic acids | Mild conditions, high yields, functional group tolerance acs.org |

| Catalyst-Free Diazo Cross-Coupling | Heat | Wolff rearrangement, oxa-Nazarov cyclization | Avoids metal catalysts, forms highly functionalized products chemistryviews.org |

Despite a comprehensive search for scientific literature and spectral data, detailed experimental characterization for the specific chemical compound 5-(3,4-dimethylphenyl)-2(3H)-furanone is not available in the public domain.

Searches for this compound using its chemical name and potential CAS number (85334-93-0) did not yield published research containing the specific data required to populate the requested sections on advanced spectroscopic and structural characterization. The necessary detailed research findings for the following analytical techniques could not be located:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY1D)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Elemental Analysis

X-ray Crystallography

Without access to primary scientific literature detailing the synthesis and characterization of 5-(3,4-dimethylphenyl)-2(3H)-furanone, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline and content requirements provided. The creation of data tables and the discussion of detailed research findings are contingent on the availability of this foundational experimental data.

Reactivity, Chemical Transformations, and Reaction Mechanisms of 2 3h Furanones

Photochemical Reactions and Mechanistic Investigations

The photochemical behavior of furanones is a subject of significant synthetic interest. While much of the detailed research has focused on the isomeric 2(5H)-furanones, the principles are relevant to the 2(3H)-system. A key photochemical transformation observed in related systems is the di-π-methane rearrangement . jst.go.jptandfonline.com This reaction is characteristic of molecules containing two π-systems separated by a saturated sp³-hybridized carbon atom. wikipedia.org In this process, irradiation leads to a diradical intermediate that subsequently rearranges to form a vinylcyclopropane (B126155) derivative. numberanalytics.com For instance, the photo-irradiation of 3,4-bis(phenylmethyl)-2(5H)-furanone results in the selective rearrangement to form a 3-oxabicyclo[3.1.0]hexan-2-one system. jst.go.jp

These transformations, often involving triplet states, are valuable in the synthesis of complex natural products. researchgate.net The specific photochemical reactivity of 5-(3,4-dimethylphenyl)-2(3H)-furanone would depend on the excitation of its α,β-unsaturated lactone system and the interaction with the appended aryl group. Theoretical and mechanistic studies on the thermal and photochemical decomposition of the parent 2(3H)-furanone show that the initial steps involve hydrogen transfer and simultaneous ring-opening reactions, leading to unique intermediates. nih.gov

Nucleophilic Addition and Ring-Opening Reactions

A defining characteristic of the 2(3H)-furanone scaffold is its susceptibility to nucleophilic attack, which often leads to a facile ring-opening of the lactone. researchgate.net This reactivity is primarily due to the electrophilic nature of the carbonyl carbon (C2) and the conjugated β-carbon (C4). The attack at the carbonyl carbon is a classic example of nucleophilic acyl substitution.

Strong nucleophiles readily open the lactone ring to yield acyclic derivatives. This transformation is a cornerstone of the synthetic utility of 2(3H)-furanones, as the resulting open-chain compounds can be used as precursors for a variety of other heterocyclic systems. researchgate.net

Common nucleophiles that induce this transformation include:

Amines: For example, benzylamine (B48309) reacts with 5-aryl-2(3H)-furanones, leading to the formation of open-chain N-benzylamides. The reaction conditions can influence the outcome; at room temperature, the ring-opened amide is typically isolated. researchgate.net

Hydrazines: Hydrazine (B178648) hydrate (B1144303) is another effective nucleophile that cleaves the lactone ring to form the corresponding acid hydrazides. researchgate.net These hydrazides are versatile intermediates for synthesizing other heterocycles like pyridazinones and oxadiazoles.

The general mechanism involves the initial attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the endocyclic C-O bond and thus opening the ring.

Electrophilic Substitution Reactions on the Furanone Ring System

Direct electrophilic substitution on the 2(3H)-furanone ring is not a characteristic reaction of this heterocyclic system. The presence of the electron-withdrawing carbonyl group deactivates the ring toward attack by external electrophiles. The furanone ring itself is considered an electron-deficient system, making it function as an electrophile rather than a nucleophile. nih.govrsc.orgresearchgate.net

The electrophilic character is centered on two primary sites:

The Carbonyl Carbon (C2): This site is susceptible to attack by a wide range of nucleophiles, as detailed in the section above.

The β-Carbon (C4): As part of an α,β-unsaturated system, the C4 position is an electrophilic site for Michael (1,4-conjugate) addition reactions.

While the furanone ring does not typically undergo electrophilic substitution, it can act as an alkylating agent in Friedel-Crafts type reactions under the influence of a Lewis acid like aluminum chloride (AlCl₃). eurekaselect.com In this context, the furanone is the electrophile that alkylates an aromatic solvent such as benzene (B151609) or toluene. This reaction proceeds via an intermolecular alkylation, leading to the formation of butadienecarboxylic acids. eurekaselect.com

Heteroatom Replacement Strategies (e.g., Conversion to Pyrrolones and Pyridazinones)

The facile ring-opening of 2(3H)-furanones by binucleophiles provides a powerful and widely used strategy for heteroatom replacement, effectively converting the oxygen-containing lactone into various nitrogen-based heterocycles. researchgate.net This approach is particularly valuable for synthesizing pyrrolones (lactams) and pyridazinones.

Conversion to Pyrrolones (Pyrrolidin-2-ones): The reaction of a 2(3H)-furanone with a primary amine or ammonia (B1221849) initially forms a ring-opened γ-keto amide intermediate. Under refluxing conditions or upon treatment with a dehydrating agent, this intermediate undergoes an intramolecular cyclization-dehydration reaction to yield a 2(3H)-pyrrolone. researchgate.net For example, heating a 5-aryl-2(3H)-furanone with benzylamine under reflux directly yields the corresponding 1-benzyl-5-aryl-2(3H)-pyrrolone. researchgate.net

Conversion to Pyridazinones: The synthesis of pyridazinones is achieved by reacting 2(3H)-furanones with hydrazine hydrate. The reaction first proceeds through nucleophilic ring-opening to give an acid hydrazide intermediate. researchgate.net This intermediate then cyclizes upon heating, often in the presence of an acid like acetic acid, to form the stable six-membered pyridazinone ring. researchgate.net This transformation is a reliable method for constructing this important heterocyclic core.

| Furanone Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Aryl-2(3H)-furanone | Benzylamine | Reflux | 1-Benzyl-5-aryl-2(3H)-pyrrolone | researchgate.net |

| 5-Aryl-2(3H)-furanone | Hydrazine Hydrate | Reflux in Ethanol/Acetic Acid | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | researchgate.net |

| 5-Aryl-2(3H)-furanone | Ammonia Gas | Absolute Ethanol | 5-Aryl-2(3H)-pyrrolone | researchgate.net |

Investigation of Rearrangement Reactions

2(3H)-Furanones and their isomers can undergo several types of rearrangement reactions, particularly under thermal or photochemical conditions. As mentioned previously, the di-π-methane rearrangement is a significant photochemical pathway for related 2(5H)-furanones, leading to bicyclic cyclopropane (B1198618) structures. jst.go.jptandfonline.com This type of rearrangement is a general reaction for 1,4-diene systems and their hetero-analogs upon irradiation. wikipedia.org

Under thermal conditions, the decomposition of 2(3H)-furanone can involve a rearrangement mechanism. Theoretical studies suggest that heating can induce a 1,2-H-transfer reaction that results in a ring-opened ketenoic aldehyde intermediate. This intermediate can then re-cyclize to form the more thermodynamically stable 2(5H)-furanone isomer or decompose further. nih.gov This isomerization through a ring-opened intermediate represents a key thermal rearrangement pathway for the furanone system.

Reactivity Studies with Specific Reagents and Reaction Conditions

The reactivity of 2(3H)-furanones is highly dependent on the specific reagents and conditions employed, allowing for a diverse range of chemical transformations.

Lewis Acids (e.g., AlCl₃): As noted in section 4.3, in the presence of a strong Lewis acid like aluminum chloride and an aromatic solvent, 5-aryl-2(3H)-furanones act as intermolecular alkylating agents. The reaction outcome is sensitive to the solvent; in aromatic solvents like benzene, intermolecular alkylation occurs, while in non-aromatic solvents like tetrachloroethane, intramolecular alkylation (cyclization) can be favored, depending on the substrate's structure. eurekaselect.com

Nucleophiles under Varying Temperatures: The reaction with nucleophiles can be tuned by temperature. For instance, reacting 3-aryl-5-phenyl-2(3H)-furanones with benzylamine at room temperature yields the ring-opened N-benzylamide. However, conducting the reaction at 100°C can lead directly to the cyclized 2(3H)-pyrrolone. researchgate.net

Thionyl Chloride (SOCl₂): Thionyl chloride can be used to convert the ring-opened N-benzylamide derivatives (obtained from the reaction with benzylamine) into isothiazolone (B3347624) derivatives, demonstrating a further synthetic transformation of the initial ring-opened product. researchgate.net

| Reagent | Substrate Type | Conditions | Typical Product | Reaction Type |

|---|---|---|---|---|

| AlCl₃ / Benzene | 5-Aryl-2(3H)-furanone | Anhydrous | Butadienecarboxylic acid | Intermolecular Alkylation |

| Benzylamine | 5-Aryl-2(3H)-furanone | Room Temperature | γ-Keto-N-benzylamide | Ring-Opening |

| Benzylamine | 5-Aryl-2(3H)-furanone | Reflux / 100°C | 2(3H)-Pyrrolone | Ring-Opening/Cyclization |

| Hydrazine Hydrate | 5-Aryl-2(3H)-furanone | Reflux | Pyridazinone | Ring-Opening/Cyclization |

| SOCl₂ | γ-Keto-N-benzylamide | Room Temperature | Isothiazolone | Cyclization |

Derivatization Strategies for Analytical and Synthetic Applications

Chemical Derivatization for Enhanced Spectroscopic Detection and Separation

For analytical purposes, particularly in complex matrices, the derivatization of 5-(3,4-dimethylphenyl)-2(3H)-furanone can be crucial for improving its detection by spectroscopic methods and enhancing its separation by chromatography. The furanone ring offers several avenues for such modifications.

One common strategy for enhancing spectroscopic detection, especially for fluorescence, involves the introduction of a fluorophore. While the furanone itself is not fluorescent, it can be reacted with reagents that introduce a fluorescent tag. For instance, non-fluorescent furanone reagents like fluorescamine (B152294) and 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) are known to react with primary amines to yield highly fluorescent products. mdpi.com Although 5-(3,4-dimethylphenyl)-2(3H)-furanone does not possess a primary amine, this principle of introducing a fluorescent moiety can be adapted. For example, the lactone ring could potentially be opened to reveal a carboxylic acid and an alcohol, which could then be coupled with a fluorescent amine or alcohol, respectively.

Another approach involves derivatization to improve ionization efficiency for mass spectrometry (MS) or to introduce a chromophore for UV-Vis spectroscopy. For gas chromatography (GC), derivatization is often used to increase the volatility and thermal stability of analytes. While the target compound is likely amenable to GC analysis, derivatization of the lactone carbonyl group could be explored.

The table below outlines potential derivatization strategies for enhanced detection and separation based on the general reactivity of the furanone scaffold.

| Derivatization Strategy | Target Functional Group | Reagent/Method | Purpose |

| Introduction of a Fluorophore | Lactone Ring (via opening) | Fluorescent amine/alcohol with coupling agents | Enhanced fluorescence detection |

| UV-Vis Chromophore Introduction | Lactone Ring | Reagents that form conjugated systems | Improved UV-Vis spectrophotometric detection |

| Improved Ionization for MS | Carbonyl Group | Girard's reagents (P or T) | Enhanced signal in electrospray ionization MS |

| Increased Volatility for GC | Carbonyl Group | Silylation reagents (e.g., BSTFA) | Improved chromatographic performance |

These derivatization reactions, while not specifically documented for 5-(3,4-dimethylphenyl)-2(3H)-furanone, are based on well-established chemical principles for the modification of lactones and related carbonyl compounds.

Strategies for Modifying the 5-(3,4-DIMETHYLPHENYL) Moiety for Research Purposes

Modification of the 5-(3,4-dimethylphenyl) group is a valuable strategy for structure-activity relationship (SAR) studies and for the synthesis of new analogs with potentially different biological or material properties.

One of the most versatile approaches for modifying the aromatic ring is through electrophilic aromatic substitution. The dimethylphenyl group is activated towards electrophiles, and the substitution pattern will be directed by the existing methyl groups. Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group (-NH2), which provides a handle for further derivatization.

Halogenation: Introduction of bromine or chlorine using a Lewis acid catalyst. The resulting aryl halides are valuable precursors for cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions may be complicated by the presence of the furanone ring.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. scispace.com If a bromo or iodo group is introduced onto the phenyl ring, it can be coupled with a wide variety of boronic acids to introduce new aryl or alkyl substituents. scispace.commdpi.com

The methyl groups on the phenyl ring can also be functionalized. For example, benzylic bromination using N-bromosuccinimide (NBS) could introduce a bromine atom on one of the methyl groups, which can then be displaced by various nucleophiles to introduce new functional groups.

The following table summarizes potential strategies for modifying the dimethylphenyl moiety.

| Modification Strategy | Target Site | Reagent/Method | Potential Outcome |

| Nitration | Aromatic Ring | HNO3/H2SO4 | Introduction of a nitro group |

| Halogenation | Aromatic Ring | Br2 or Cl2 with Lewis Acid | Introduction of a halogen for cross-coupling |

| Suzuki-Miyaura Coupling | Aryl Halide | Boronic acid, Pd catalyst, base | Formation of a new C-C bond |

| Benzylic Bromination | Methyl Group | N-Bromosuccinimide (NBS) | Introduction of a bromine for nucleophilic substitution |

Derivatization for Introduction of Probes and Tags

The introduction of probes and tags onto 5-(3,4-dimethylphenyl)-2(3H)-furanone is essential for studying its interactions with biological systems or for its incorporation into larger molecular assemblies. This can be achieved by attaching moieties such as biotin (B1667282) for affinity purification, fluorescent dyes for imaging, or radioactive isotopes for tracing.

The strategies for introducing these tags often rely on the functional group handles created through the derivatization methods described in the previous sections. For example, an amino group introduced on the phenyl ring via nitration and subsequent reduction can be readily coupled to a variety of commercially available probes and tags that are activated as N-hydroxysuccinimide (NHS) esters or isothiocyanates.

Similarly, a carboxylic acid generated by opening the lactone ring can be coupled to amine-containing tags using standard peptide coupling reagents like DCC or EDC. A hydroxyl group, also revealed upon lactone opening, can be etherified with a tag containing a good leaving group.

The choice of derivatization strategy and the point of attachment for the probe or tag will depend on the specific application and the need to minimize perturbation of the molecule's inherent properties.

The table below provides examples of how probes and tags could be introduced.

| Probe/Tag | Functional Handle on Furanone Derivative | Coupling Chemistry |

| Biotin | Amino Group | Reaction with Biotin-NHS ester |

| Fluorescent Dye | Carboxylic Acid | Amide bond formation with an amine-functionalized dye |

| Radioisotope (e.g., 14C) | Precursor in synthesis | Incorporation during the initial synthesis of the furanone |

| Affinity Tag (e.g., His-tag) | Amino or Carboxylic Acid | Standard bioconjugation techniques |

Computational Chemistry and Theoretical Investigations of 5 3,4 Dimethylphenyl 2 3h Furanone and Analogs

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is widely applied to furan (B31954) derivatives to understand their reactivity and electronic properties. semanticscholar.orgresearchgate.net DFT calculations can determine how the incorporation of different substituents affects the electronic distribution and feasibility of chemical reactions. semanticscholar.org

Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to explaining the structure, reactivity, and optical properties of molecules. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govemerginginvestigators.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it indicates a greater energy requirement to excite an electron from the HOMO to the LUMO. nih.govemerginginvestigators.org Conversely, a small energy gap implies higher reactivity. emerginginvestigators.org For drug-like molecules, the HOMO-LUMO energy gap is often within the range of 3.5-4.5 eV, indicating appropriate stability and reactivity. emerginginvestigators.org In furan derivatives, the distribution of HOMO and LUMO orbitals reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on electron-deficient areas, guiding predictions of reaction mechanisms, such as cycloadditions. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Implication |

|---|---|---|---|---|

| Amb1153724 (Natural Compound Analog) | - | - | 4.48 | High kinetic stability nih.gov |

| Amb23604132 (Natural Compound Analog) | - | - | 3.60 | Moderate reactivity nih.gov |

| Amb23604659 (Natural Compound Analog) | - | - | 4.35 | High kinetic stability nih.gov |

| Allopurinol (Primary) | - | - | 2.63 | Higher reactivity emerginginvestigators.org |

| Fluorinated Allopurinol-2 | - | - | 3.17 | Increased stability vs. primary emerginginvestigators.org |

Electrostatic Potential Surface (MEP) Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. researchgate.net

Typically, regions of negative electrostatic potential, often colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net For a furanone derivative like 5-(3,4-dimethylphenyl)-2(3H)-furanone, these negative regions would be concentrated around the electronegative oxygen atom of the carbonyl group. Conversely, areas of positive electrostatic potential, usually colored blue, represent electron-deficient regions prone to nucleophilic attack. researchgate.net MEP plots are instrumental in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for ligand-receptor binding. semanticscholar.orgresearchgate.net

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations are essential for exploring the mechanisms, transition states, and energy profiles of chemical reactions involving furanones. By employing methods like the composite model chemistry CBS-QB3 or DFT functionals such as M06-2X, researchers can compute reaction barriers and enthalpies with high accuracy. atu.ie

These calculations have been used to study the thermal decomposition of 2(3H)- and 2(5H)-furanones. atu.ie The studies reveal that the interconversion between these isomers can occur through a ring-opening process to form an intermediate ketenoic aldehyde, followed by ring closure. atu.ie The computational models can predict the final decomposition products, such as acrolein and carbon monoxide from the 2(3H)-furanone isomer. atu.ie Furthermore, these methods help elucidate the formation pathways of furanones in processes like the Maillard reaction by identifying key intermediates and reaction steps, such as the chain elongation of deoxypentosones with Strecker aldehydes. imreblank.ch Such theoretical investigations provide a molecular-level understanding of reaction feasibility and product distribution that is often difficult to obtain through experimental means alone. atu.ie

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org It is widely used to study the interactions between furanone derivatives and biological targets, such as proteins and enzymes, providing insights into their potential therapeutic applications. ccij-online.orgsemanticscholar.org

Docking studies on furanone analogs have shown their potential as inhibitors of various receptors. For example, some derivatives have been identified as potential inhibitors of the Eag-1 potassium channel, which is implicated in cancer cell growth. ccij-online.org These studies evaluate thermodynamic parameters like the free energy of binding and the inhibition constant (Ki) to quantify the binding affinity. ccij-online.org The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the receptor's active site. ijper.orgnih.gov For instance, brominated furanones like C-30 have been shown to bind to the LasR and RhlR quorum-sensing receptors in Pseudomonas aeruginosa, rendering the proteins dysfunctional. nih.gov

| Compound/Analog | Protein Target | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Furanone derivative 4e | Enoyl reductase (E. coli) | -9.195 (Glide Score) | PHE 94, TYR 146 (pi-pi stacking) ijper.org |

| Furanone derivative 4d | Enoyl reductase (E. coli) | -9.039 (Glide Score) | TYR 146 ijper.org |

| Isatin derivative 3 | ALDH1A1 | -10.1 | Not specified nih.gov |

| Isatin derivative 3 | ALDH3A1 | -10.4 | Not specified nih.gov |

| AHL (native ligand) | LasR | - | Trp60, Ser129, Asp73 (H-bonds) nih.gov |

| NHQ (native ligand) | PqsR | - | Tyr 258, Ile 149, Leu 207 (hydrophobic) nih.gov |

Conformation Analysis and Stereochemical Considerations

The three-dimensional structure and stereochemistry of furanone derivatives are critical to their biological activity. Conformation analysis, often performed using a combination of NMR spectroscopy and computational methods like DFT, helps determine the most stable spatial arrangements of the molecule. nih.gov For lactone rings, these studies can identify the lowest energy conformers and the barriers to their interconversion. nih.gov

Structure Activity Relationship Sar Studies of 2 3h Furanone Derivatives

Systematic Modification of the Furanone Ring System

The furanone ring, an α,β-unsaturated γ-lactone, is a highly reactive scaffold amenable to various chemical transformations. mdpi.com Its reactivity is attributed to the conjugated system involving the carbonyl group and the endocyclic double bond, making it a target for nucleophilic attack. Modifications to this core structure can profoundly impact the biological profile of the derivative.

Key modifications to the furanone ring system include:

Heteroatom Substitution: Replacing the oxygen atom in the furanone ring with other heteroatoms, such as nitrogen to form pyrrolones, can significantly alter biological activity. For instance, converting 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones into their corresponding 1-benzyl-pyrrolone analogues was found to improve anti-inflammatory and analgesic activities. researchgate.net This suggests that the nature of the heteroatom in the five-membered ring plays a critical role in receptor binding or bioavailability.

Saturation of the Double Bond: The α,β-unsaturated nature of the lactone ring is often considered essential for the biological activity of many furanones. This electrophilic center can react with biological nucleophiles, such as cysteine residues in enzymes, leading to irreversible inhibition. The saturation of this double bond to form a dihydrofuranone derivative typically results in a significant loss of activity.

Ring Fusion: Fusing the furanone ring with other cyclic systems, such as a benzofuran (B130515) ring, can enhance biological properties. Studies on furan-ring fused chalcones, which incorporate a benzofuran moiety, showed that this fusion enhanced antiproliferative activity against leukemia cells by more than twofold compared to their non-fused counterparts. nih.gov

Substitution on the Ring: The introduction of substituents directly onto the furanone ring carbons has a marked effect on reactivity and bioactivity. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones are highly reactive molecules due to the presence of two labile halogen atoms and a hydroxyl group on the ring, which serve as versatile handles for further synthesis of biologically active derivatives. mdpi.com

Influence of Substituents on the Phenyl Moiety (e.g., Dimethylphenyl) on Activity

The nature and position of substituents on the phenyl ring attached to the furanone core are critical determinants of biological activity. In compounds like 5-(3,4-DIMETHYLPHENYL)-2(3H)-FURANONE, the phenyl moiety plays a significant role in anchoring the molecule to its biological target, often through hydrophobic or van der Waals interactions.

Studies on various 5-aryl-2(3H)-furanones have demonstrated that modifying the phenyl ring's substitution pattern can modulate anti-inflammatory, analgesic, and antibacterial activities. researchgate.net

Electron-Donating Groups: The presence of electron-donating groups, such as methyl (as in the 4-methylphenyl or 3,4-dimethylphenyl variants), can influence the electronic properties of the entire molecule. Research on 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones showed that these compounds possess significant anti-inflammatory and analgesic properties. researchgate.net

Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups like halogens (e.g., chloro, dichloro) can also enhance potency, often by altering the molecule's lipophilicity and its ability to participate in halogen bonding. A series of 5-aryl-3-arylidene-2(3H)-furanones with chloro-substituents on the 5-phenyl ring were synthesized and evaluated for their anti-inflammatory activity. researchgate.net For example, compounds with a 3,4-dichlorophenyl moiety have been investigated for their potential as dual COX/LOX inhibitors. nih.gov

The table below summarizes the effect of different substituents on the phenyl ring of furanone derivatives on their anti-inflammatory activity.

| Compound Structure | Substituent on Phenyl Moiety | Observed Biological Activity | Reference |

|---|---|---|---|

| 3-Arylidene-5-(4-methylphenyl)-2(3H)-furanone | 4-Methyl | Significant anti-inflammatory and analgesic activity. | researchgate.net |

| 3-Arylidene-5-(4-chlorophenyl)-2(3H)-furanone | 4-Chloro | Good anti-inflammatory and analgesic activities with low GI toxicity. | researchgate.net |

| 5-(3,4-Dichlorophenyl)-3-(...)-pyrrol-2-one | 3,4-Dichloro | Parent furanones used to synthesize potent anti-inflammatory agents. | nih.gov |

Impact of Exocyclic Double Bonds and Arylidene Groups on Biological Activity

A common structural feature in many biologically active furanones is the presence of an exocyclic double bond, often as part of an arylidene or benzylidene group, typically at the C3 position. This feature extends the conjugated system of the molecule, influencing its planarity, electronic distribution, and interaction with biological targets. researchgate.net

The arylidene moiety is not merely a passive substituent; it is a key pharmacophoric element. The geometry of the exocyclic double bond (E/Z isomerism) and the substitution pattern on the aromatic ring of the arylidene group are critical for activity. researchgate.net

Cytotoxic Activity: A study of thirty-eight 5-arylidene-2(5H)-furanone derivatives revealed that the introduction of halogen atoms or a nitro group on the arylidene's aromatic ring increased cytotoxicity against various cancer cell lines. nih.gov The compound 5-(3-nitrobenzylidene)-2(5H)-furanone was identified as being particularly potent. nih.gov

Anti-inflammatory Activity: In a series of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones, the nature of the substituent on the arylidene ring was systematically varied. Derivatives with methoxy (B1213986) (2e), chloro (2f), and dimethylamino (2h) groups on the arylidene phenyl ring showed very good anti-inflammatory activity. researchgate.net

Quorum Sensing Inhibition: Brominated furanones, originally isolated from the marine alga Delisea pulchra, are well-known inhibitors of bacterial quorum sensing. nih.gov Synthetic analogs have been developed to elucidate the SAR, confirming the importance of the furanone ring and its side chain, which often includes an exocyclic double bond, for this activity. nih.gov

The following table presents data on the cytotoxicity of various 5-arylidene-2(5H)-furanone derivatives.

| Compound | Arylidene Substituent | Biological Activity | Reference |

|---|---|---|---|

| 5-(3-Nitrobenzylidene)-2(5H)-furanone | 3-Nitro | Most potent cytotoxic activity in its series. | nih.gov |

| (E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone | 1,4-Dimethoxy-9,10-dioxo-anthracenyl | Showed the most potent cytotoxic activity among anthracenyl derivatives. | nih.gov |

| 3-(4-Chlorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone | 4-Chloro | Showed good anti-inflammatory activity (>40% inhibition). | researchgate.net |

| 3-(4-Dimethylaminobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone | 4-Dimethylamino | Showed very good anti-inflammatory activity (>50% inhibition). | researchgate.net |

Positional Isomer Effects on Structure-Activity Relationships

The relative position of substituents on the aromatic rings of furanone derivatives—a concept known as positional isomerism—can have a dramatic impact on biological activity. Moving a substituent from one position to another (e.g., from para- to meta- or ortho-) can alter the molecule's shape, dipole moment, and ability to form specific hydrogen bonds or hydrophobic interactions with a receptor.

For a compound like 5-(3,4-DIMETHYLPHENYL)-2(3H)-FURANONE, the activity could be significantly different from its 2,3-dimethylphenyl or 2,5-dimethylphenyl isomers. While specific SAR studies directly comparing all positional isomers of dimethylphenyl furanones are not extensively detailed in the provided literature, the principles of positional isomerism are well-established in medicinal chemistry.

For example, in the study of flavonoids, the relative positions of hydroxyl groups on the phenyl rings are known to be critical for their antioxidant activity. mdpi.com A catechol (3',4'-dihydroxy) moiety generally confers much higher activity than a resorcinol (B1680541) (3',5'-dihydroxy) arrangement due to its ability to form a stable ortho-quinone upon oxidation and to chelate metals. mdpi.com Similarly, the precise arrangement of the two methyl groups in the dimethylphenyl moiety can influence how the molecule fits into a binding pocket. The 3,4-dimethyl substitution pattern provides a specific steric and electronic profile that may be optimal for a particular biological target, whereas other arrangements might introduce steric clashes or fail to make favorable contacts.

SAR Methodologies and Computational Approaches in Furanone Research

The elucidation of structure-activity relationships for furanone derivatives is increasingly supported by computational methods. These approaches allow researchers to rationalize observed biological data, predict the activity of novel compounds, and guide the design of more potent and selective molecules. collaborativedrug.com

Quantitative Structure-Activity Relationship (QSAR): QSAR is a prominent computational technique used in furanone research. pharmacyjournal.in In a QSAR study, mathematical models are built to correlate variations in the physicochemical properties (descriptors) of a series of compounds with their biological activities. For a set of furanone derivatives with anti-bacterial activity, a 2D-QSAR model was developed that successfully identified key molecular properties associated with their potency. pharmacyjournal.in Such models provide valuable insights into the structural requirements for activity and can be used to predict the potency of virtual compounds before their synthesis.

Molecular Docking and Modeling: These methods simulate the interaction between a ligand (the furanone derivative) and its biological target (e.g., an enzyme or receptor). By predicting the preferred binding mode and estimating the binding affinity, docking studies can explain why certain structural modifications enhance or diminish activity. For instance, modeling can reveal the existence of specific hydrophobic pockets that accommodate the dimethylphenyl group or hydrogen bond acceptors that interact with the furanone's carbonyl oxygen. drugdesign.org

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. A pharmacophore model for a series of active furanones can serve as a template for searching databases of existing chemicals or for designing new molecules that fit the model.

SAR Transfer and Neighborhood Graphs: Advanced computational methods explore SAR information in a systematic, compound-centric manner. nih.govdovepress.com Techniques like SAR transfer aim to apply the SAR knowledge gained from one chemical series to another, which can be useful when optimizing a lead compound. nih.gov Chemical neighborhood graphs provide a visual and intuitive way to analyze the SAR information contained within large datasets, helping to identify key compounds and promising areas of chemical space for further exploration. dovepress.comresearchgate.net

These computational tools are integral to modern drug discovery, enabling a more rational and efficient exploration of the vast chemical space of furanone derivatives to identify new therapeutic agents. nih.gov

Mechanistic Investigations of Biological Activities for Furanone Scaffolds

Molecular Mechanisms of Action (General Furanones)

The electron-rich nature of the furan (B31954) ring allows for various electronic interactions with biological macromolecules like enzymes and receptors, which can lead to the modulation of their function. nih.gov The aromaticity of the furan scaffold contributes to the stability of these compounds, potentially enhancing their bioavailability and metabolic stability. nih.gov Furthermore, the versatility of the furanone structure allows for the introduction of diverse functional groups, enabling the synthesis of a wide range of derivatives with tailored biological activities. nih.govnih.gov Some furanones have also been investigated for their potential to induce cell cycle arrest in pathogenic fungi, highlighting another facet of their molecular mechanism of action. scientific-journal.com

Enzyme Inhibition Studies (e.g., COX-2 Selectivity)

A significant area of research for furanone derivatives has been their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins, which are mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. scispace.com Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects. scispace.comnist.gov

Several studies have focused on the design and synthesis of furanone derivatives as selective COX-2 inhibitors. scispace.comnih.gov For example, a series of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives have been reported to exhibit high COX-2 selectivity. scispace.com The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the aryl rings are crucial for both potency and selectivity. For instance, the presence of a methylsulfonyl (SO2Me) group at the para-position of one of the phenyl rings is a common feature in many selective COX-2 inhibitors, as it can interact with a secondary pocket present in the active site of COX-2 but not in COX-1. scispace.comnist.gov

In a study of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones, several compounds demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema test, a common model for inflammation. nih.gov The most active compounds in this series also showed significant analgesic activity with reduced ulcerogenic potential, suggesting a favorable profile for an anti-inflammatory agent. nih.gov

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Methyl sulfone derivative 28 | 0.06 | >1667 | scispace.com |

| Naphthofuranone derivative 30 | 0.329 | >1519 | scispace.com |

| Compound 87 | 0.50 | >200 | scispace.com |

Interaction with Cellular Components and Signaling Pathways (e.g., Active Oxygen Species Generation)

The interaction of furanone compounds with cellular components can lead to a variety of biological effects, including the generation of reactive oxygen species (ROS). ROS are chemically reactive species containing oxygen, such as superoxide (B77818) radicals and hydrogen peroxide, which can cause damage to cellular structures, including DNA, proteins, and lipids. rsc.org

Some furanones have demonstrated prooxidant properties, meaning they can promote the generation of ROS. For example, the furanone known as furaneol (B68789) (4-hydroxy-2,5-dimethyl-3(2H)-furanone) has been shown to inactivate aconitase, an enzyme sensitive to oxidative stress, in the presence of ferrous sulfate, suggesting the generation of ROS. nih.gov This compound was also found to cause strand scission in DNA in the presence of copper. nih.gov The mechanism is believed to involve the reduction of cupric ions (Cu2+) to cuprous ions (Cu+) by the furanone, which then leads to the production of superoxide radicals, hydrogen peroxide, and ultimately hydroxyl radicals that can damage DNA. nih.gov This prooxidant activity can explain the cytotoxic effects of certain furanones. nih.gov

Biosynthetic Pathways and Intermediate Identification of Related Furanones in Biological Systems

Furanones are found in a variety of natural sources, and their biosynthesis has been a subject of investigation. In many cases, furanones are formed as a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food. nih.gov This process contributes to the flavor and aroma of many cooked foods. nih.gov For example, 4-hydroxy-3(2H)-furanones are important flavor compounds in many cooked foodstuffs. nih.gov

In biological systems, the biosynthesis of some furanones has been characterized at the enzymatic level. A well-known example is the biosynthesis of ascorbic acid (vitamin C), which has a furanone structure, from sugars in plants. nih.gov Similarly, erythroascorbic acid is biosynthesized from sugars in yeast. nih.gov

The biosynthesis of other furanones, such as those found in fruits like strawberries and pineapples, is not yet fully understood. nih.gov However, some furanones are known to be produced by microorganisms. For example, some fungi are known to produce furanone compounds as secondary metabolites. Understanding the biosynthetic pathways of furanones can provide insights into their natural roles and may open up avenues for their biotechnological production. nih.gov

Photobiological and Chemo-Biological Mechanistic Studies

The interaction of furanones with light can lead to photobiological effects. Some furanone derivatives can act as photosensitizers, meaning they can absorb light energy and transfer it to other molecules, leading to photochemical reactions. For instance, a furonaphthopyranone, a psoralen (B192213) analog, has been shown to induce oxidative DNA modifications when exposed to near-UVA irradiation. This activity is not through the formation of DNA adducts, as is typical for psoralens, but rather through a photoinduced electron transfer (type I) mechanism, which generates reactive oxygen species that damage DNA. Such studies are important for understanding the potential of furanones in photodynamic therapy, a treatment that uses a photosensitizer and light to kill cancer cells and other diseased cells.

Chemo-biological studies explore the chemical reactions of furanones within a biological context. The reactivity of the furanone ring, particularly its potential to act as a Michael acceptor, is a key aspect of its chemo-biological activity. ontosight.ai This reactivity allows furanones to form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. ontosight.ai This covalent modification can lead to the inhibition of enzyme activity or the disruption of protein function, which underlies many of the biological effects of furanones, including their quorum sensing inhibitory activity. ontosight.ai The specific chemical properties of a furanone derivative, such as the presence of electron-withdrawing groups, can significantly influence its reactivity and, consequently, its biological activity.

Catalytic Applications and Materials Science Perspectives

Application in Materials Chemistry and Polymer Precursors

The application of furan-based compounds in materials science, particularly as precursors for polymers, is an area of growing interest due to the potential for creating bio-based and sustainable materials. Derivatives of furan (B31954), such as 2,5-furandicarboxylic acid (FDCA), are recognized as important bio-based monomers for the production of polyesters and other polymers.

While there is a body of research on furan-containing polymers, specific studies detailing the use of 5-(3,4-DIMETHYLPHENYL)-2(3H)-FURANONE as a monomer or polymer precursor are not found in the current scientific literature. The potential for this specific molecule to be used in polymer synthesis would depend on its reactivity and the ability of the furanone ring to undergo ring-opening polymerization or other polymerization reactions. Generally, lactones can be used as monomers for the synthesis of polyesters.

Some research has explored the solid-phase synthesis of substituted 2(5H)-furanones on polymer supports. acs.orgcapes.gov.br This methodology is significant for combinatorial chemistry and the generation of libraries of furanone derivatives, but it does not describe the use of the furanone itself as a monomer for a bulk polymer.

Table 2: Furan Derivatives as Polymer Precursors

| Furan Derivative | Polymer Type | Potential Application |

| 2,5-Furandicarboxylic acid (FDCA) | Polyesters (e.g., PEF) | Bio-based plastics, packaging |

| 2,5-Diformylfuran (DFF) | Functional thermoplastic polymers | Vitrimers, furan-urea resins |

| 5-Hydroxymethylfurfural (HMF) | Various polymers | Biofuels, platform chemical |

This table illustrates the use of other furan derivatives in polymer science and does not include data for 5-(3,4-DIMETHYLPHENYL)-2(3H)-FURANONE.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Green Chemistry Principles

The synthesis of furanone derivatives is an active area of research, with a growing emphasis on environmentally benign methodologies. Future efforts for synthesizing 5-(3,4-dimethylphenyl)-2(3H)-furanone will likely pivot towards green chemistry principles to enhance efficiency, reduce waste, and improve safety.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS). benthamdirect.combenthamdirect.comnih.govufms.br Microwave irradiation can dramatically reduce reaction times from hours to minutes and increase product yields compared to conventional heating methods. benthamdirect.com The development of a one-pot, multicomponent reaction under microwave conditions, using starting materials like 3,4-dimethyl-substituted aryl bromides and succinic acid derivatives, could offer an efficient and atom-economical route to the target molecule. benthamdirect.comresearchgate.net

Furthermore, the replacement of hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key future objective. Research into catalyst development is also crucial. The use of solid-supported catalysts or heterogeneous catalysts, such as titanium silicate (B1173343) molecular sieves, can simplify product purification, allow for catalyst recycling, and minimize waste streams. rsc.org A base-induced intramolecular cyclization of sulfonium (B1226848) salts represents another rapid and mild method that could be adapted for this specific furanone. nih.gov

Advanced Spectroscopic Probes and Analytical Methodologies

A thorough understanding of the structural and stereochemical properties of 5-(3,4-dimethylphenyl)-2(3H)-furanone and its future derivatives is essential for establishing structure-activity relationships (SAR). Advanced spectroscopic techniques will be indispensable for this purpose.

While standard 1D NMR (¹H and ¹³C) provides basic structural confirmation, two-dimensional (2D) NMR spectroscopy will be critical for unambiguous assignment of all signals, especially for more complex derivatives. mdpi.comnih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can reveal proton-proton and proton-carbon connectivities, confirming the precise arrangement of substituents on both the furanone and phenyl rings.

High-Resolution Mass Spectrometry (HRMS) will be vital for confirming elemental composition by providing highly accurate mass measurements. nih.gov Tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns, which aids in structural elucidation and the identification of metabolites in future biological studies. imreblank.ch

Should chiral derivatives of the furanone be synthesized, chiroptical methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), supported by computational analysis, would be powerful tools for determining their absolute configuration. researchgate.netnih.gov

Integration of Advanced Computational Modeling in Furanone Design

Computational chemistry is a powerful tool for accelerating the drug discovery and materials design process. For 5-(3,4-dimethylphenyl)-2(3H)-furanone, computational modeling can guide the synthesis of new analogues with enhanced properties.

Density Functional Theory (DFT) studies can be used to explore the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ajchem-b.com These calculations can predict the molecule's reactivity, stability, and even its spectroscopic signatures, providing theoretical support for experimental findings. rsc.orgmdpi.com

Molecular docking simulations are essential for exploring the therapeutic potential of the furanone core. ijper.org By modeling the interaction of 5-(3,4-dimethylphenyl)-2(3H)-furanone and its virtual derivatives with the active sites of various biological targets (e.g., bacterial quorum sensing receptors or cancer-related enzymes), researchers can predict binding affinities and modes of interaction. researchgate.netresearchgate.netnih.gov This in silico screening process allows for the rational design of compounds with higher predicted potency, prioritizing the most promising candidates for synthesis and biological testing. mdpi.com

Hybrid System Development with Furanone Core Structures

Molecular hybridization, the strategy of covalently linking two or more distinct pharmacophores, is a powerful approach in modern drug design to create multifunctional molecules with potentially synergistic or novel activities. researchgate.netnih.gov The 5-(3,4-dimethylphenyl)-2(3H)-furanone core is an excellent candidate for the development of such hybrid systems.

By combining the furanone moiety with other known bioactive scaffolds, it may be possible to enhance potency, overcome drug resistance, or target multiple pathways simultaneously. For instance, creating hybrids with azole moieties could yield compounds with potent antifungal activity. researchgate.net Similarly, linking the furanone core to a chromone scaffold, another privileged structure in medicinal chemistry, could produce hybrids with interesting antibacterial or anticancer properties. mdpi.comnih.gov

Functionalization for Specific Academic Research Applications

Beyond direct therapeutic applications, the 5-(3,4-dimethylphenyl)-2(3H)-furanone scaffold can be functionalized to create valuable tools for academic research. Such chemical probes are essential for studying biological processes and elucidating mechanisms of action.

One key area is the development of fluorescent probes . By attaching a fluorophore to the furanone core, researchers can create molecules to visualize biological targets or track the compound's distribution within cells. mdpi.com Another approach is to introduce reactive groups suitable for "click chemistry" or other bioconjugation techniques. This would allow the furanone to be attached to proteins, nucleic acids, or carrier molecules to study its interactions or for targeted delivery.

Furthermore, systematic C-H functionalization or derivatization at various positions on the furanone and phenyl rings can generate a library of compounds. nih.govresearchgate.net This library would be invaluable for establishing detailed Structure-Activity Relationships (SAR), providing insights into which parts of the molecule are critical for its biological effects and guiding future optimization efforts. researchgate.net For example, introducing hydrazone groups or other substituents can expand the synthetic utility and biological profile of the core structure. researchgate.net

Q & A

Q. What are the established synthetic routes for 5-(3,4-dimethylphenyl)-2(3H)-furanone?

The compound is typically synthesized via base-catalyzed aldol condensation followed by cyclization . For example, reacting 3,4-dimethylbenzaldehyde with a furanone precursor (e.g., dihydrofuranone derivatives) in ethanol or methanol at 50–100°C. Key intermediates include substituted dihydrofuranones, which are purified via recrystallization. Yield optimization requires precise control of reaction time and temperature .

Q. How is the compound purified after synthesis?

Post-synthesis purification involves crystallization using solvent systems like diisopropyl ether/hexane at −20°C, achieving 80–85% purity. Final confirmation is performed via 1H NMR (e.g., δ 1.2–1.5 ppm for methyl groups, δ 4.2–4.5 ppm for furanone ring protons) and melting point analysis (42–44°C). Impurities such as unreacted aldehydes are removed via column chromatography with silica gel .

Q. What analytical techniques are used for structural characterization?

- NMR spectroscopy : 1H and 13C NMR in CDCl3 identify substituents (e.g., aromatic protons at δ 6.8–7.2 ppm, carbonyl signals at δ 170–175 ppm).

- IR spectroscopy : Peaks at 1720–1750 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (aromatic C=C).

- Mass spectrometry : Molecular ion peaks (e.g., m/z 220.22 for C12H12O4) confirm molecular weight. Reference data from NIST databases ensure accuracy .

Q. What solvents and conditions stabilize the compound during storage?

The compound is stored in anhydrous conditions under inert gas (N2/Ar) at −20°C to prevent hydrolysis. Polar aprotic solvents (e.g., DMF, DMSO) are avoided due to potential ring-opening reactions. Stability tests show <5% degradation over 6 months in dark, sealed glass vials .

Advanced Research Questions

Q. What mechanistic insights explain the furanone ring formation?

The cyclization step proceeds via intramolecular nucleophilic attack of the enolate intermediate onto the carbonyl carbon, forming the γ-lactone ring. Computational studies (DFT) suggest a transition state energy barrier of ~25 kcal/mol, with solvent polarity influencing reaction kinetics. Isotopic labeling (e.g., 18O) confirms the oxygen source in the lactone ring .

Q. How do substituents on the phenyl group affect biological activity?

3,4-Dimethyl groups enhance lipophilicity (logP ~2.8), improving membrane permeability. In vitro assays show that electron-donating substituents (e.g., -CH3) increase antimicrobial efficacy (MIC 8–16 µg/mL against S. aureus), while electron-withdrawing groups (e.g., -NO2) reduce activity. QSAR models correlate substituent Hammett constants (σ) with IC50 values .

Q. What contradictions exist in reported toxicity data, and how can they be resolved?

Discrepancies in LD50 values (e.g., 494 mg/kg in rats vs. 750 mg/kg in mice) arise from differences in administration routes (oral vs. intraperitoneal) and metabolic variability. Interspecies scaling and in vitro hepatocyte assays are recommended to standardize toxicity profiles. Contradictions in genotoxicity (Ames test vs. micronucleus assay) require further investigation using OECD guidelines .

Q. How is computational chemistry applied to study this compound’s reactivity?

HOMO-LUMO analysis (e.g., using Chemissian software) predicts electrophilic sites (LUMO localized on the lactone carbonyl). MD simulations reveal solvent-accessible surface areas (SASA) critical for protein binding. Electron density maps (isovalue 0.020) identify regions prone to nucleophilic attack .

Q. What strategies mitigate side reactions during large-scale synthesis?

Q. How do crystallographic data inform polymorph screening?

X-ray diffraction reveals two polymorphs: Form I (monoclinic, P21/c) and Form II (orthorhombic, Pbca). Form I dominates under ambient conditions but converts to Form II above 120°C. Solvent-mediated polymorph transitions (e.g., ethanol → Form I, acetone → Form II) are critical for formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.